molecular formula C13H19NO B1493610 1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2160285-72-1

1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1493610
M. Wt: 205.3 g/mol
InChI Key: XPKZTFHSUQNHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (hereinafter referred to as ‘1-DMPC’) is a cyclic ether compound with a unique chemical structure. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-DMPC has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound for the study of the structure and reactivity of cyclic ethers. It has also been used as a ligand for the study of metal-ion complexes, and as a substrate for the study of enzymes. In addition, it has been used in the synthesis of various compounds, such as peptides and peptidomimetics.

Mechanism Of Action

The mechanism of action of 1-DMPC is not fully understood. However, it is believed to be involved in a range of biochemical processes, such as the inhibition of certain enzymes, the modulation of certain receptors, and the inhibition of certain transporters. It is also believed to have an effect on the activity of certain ion channels and to modulate the activity of certain hormones.

Biochemical And Physiological Effects

1-DMPC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor and the serotonin receptor 5-HT2A. In addition, it has been shown to inhibit the activity of certain transporters, such as the glucose transporter GLUT4.

Advantages And Limitations For Lab Experiments

1-DMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for causing adverse reactions. However, it is important to note that 1-DMPC is not soluble in organic solvents, and it has a low solubility in aqueous solutions.

Future Directions

1-DMPC has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new drugs and drug delivery systems, the development of new therapeutic agents, and the development of new diagnostic tools. In addition, 1-DMPC could be used to study the structure and reactivity of cyclic ethers, to study the activity of metal-ion complexes, and to study the activity of enzymes. Finally, 1-DMPC could be used in the synthesis of peptides and peptidomimetics.

properties

IUPAC Name

1-[(2,5-dimethylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-4-5-11(2)12(8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKZTFHSUQNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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